

Parishin E shelf life and re-testing guidelines

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Compound of Interest

Compound Name: Parishin E (Standard)

Cat. No.: B15560265

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Technical Support Center: Parishin E

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the shelf life and re-testing guidelines for Parishin E.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of Parishin E?

A1: The recommended shelf life of Parishin E is determined through comprehensive stability studies conducted under specific storage conditions. For detailed information on the shelf life of your specific lot, please refer to the Certificate of Analysis (CoA) provided with your shipment. Stability testing is a critical component in determining product expiration dates to ensure efficacy and safety.^[1]

Q2: How should Parishin E be stored to ensure its stability?

A2: To maintain the integrity and stability of Parishin E, it is crucial to store it under the recommended conditions outlined in the product's CoA and technical data sheet. Stability is significantly influenced by environmental factors such as temperature, humidity, and light.^{[1][2]}

Q3: Can I use Parishin E after its recommended shelf life has expired?

A3: It is not recommended to use Parishin E after its expiration date. The expiration date is established through stability testing to guarantee the product's quality, purity, and potency.^[1]

Using the product beyond this date may lead to unreliable experimental results due to potential degradation.

Q4: What is the purpose of re-testing Parishin E?

A4: Re-testing of Parishin E may be considered to extend the shelf life of a specific batch. This process involves performing a set of analytical tests to confirm that the material still meets the established specifications for purity, potency, and other critical quality attributes.

Q5: How often should Parishin E be re-tested?

A5: The frequency of re-testing depends on the stability profile of Parishin E. For long-term studies, a typical testing frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.^{[3][4][5]}

General Stability Testing Conditions

The following table summarizes general conditions for stability testing based on International Council for Harmonisation (ICH) guidelines, which are applicable to pharmaceutical substances like Parishin E.

Study Type	Storage Condition	Minimum Time Period	Testing Frequency
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months	Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4][5]
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months	A minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, 12 months).[4]
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[3][4][5]

Experimental Protocol: Re-testing of Parishin E

This protocol outlines a general procedure for the re-evaluation of Parishin E to ensure it meets the required quality standards.

1. Objective: To assess the purity, potency, and identity of a batch of Parishin E that is approaching or has exceeded its recommended shelf life.

2. Materials and Equipment:

- Parishin E sample from the batch to be re-tested
- Reference standard of Parishin E
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or PDA)[6]

- Mass Spectrometer (MS)[6]
- Nuclear Magnetic Resonance (NMR) Spectrometer[6]
- Appropriate solvents and reagents (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Analytical balance

3. Methodology:

3.1. Visual Inspection:

- Visually inspect the Parishin E sample for any changes in physical appearance (e.g., color, crystallinity) compared to the reference standard and the initial batch specifications.

3.2. Purity Assessment by HPLC:

- Prepare a standard solution of the Parishin E reference standard of a known concentration.
- Prepare a sample solution of the Parishin E batch to be re-tested at the same concentration.
- Analyze both solutions using a validated, stability-indicating HPLC method. The method should be capable of separating Parishin E from its potential degradation products.[6]
- Compare the chromatogram of the test sample with that of the reference standard.
- Calculate the purity of the test sample by determining the area percentage of the main peak relative to the total peak area.
- Identify and quantify any degradation products present.

3.3. Identity Confirmation by Mass Spectrometry and NMR:

- Confirm the molecular weight of the Parishin E in the test sample using Mass Spectrometry.
- Verify the chemical structure of the Parishin E in the test sample using NMR spectroscopy.[6]
Compare the resulting spectra with those of the reference standard.

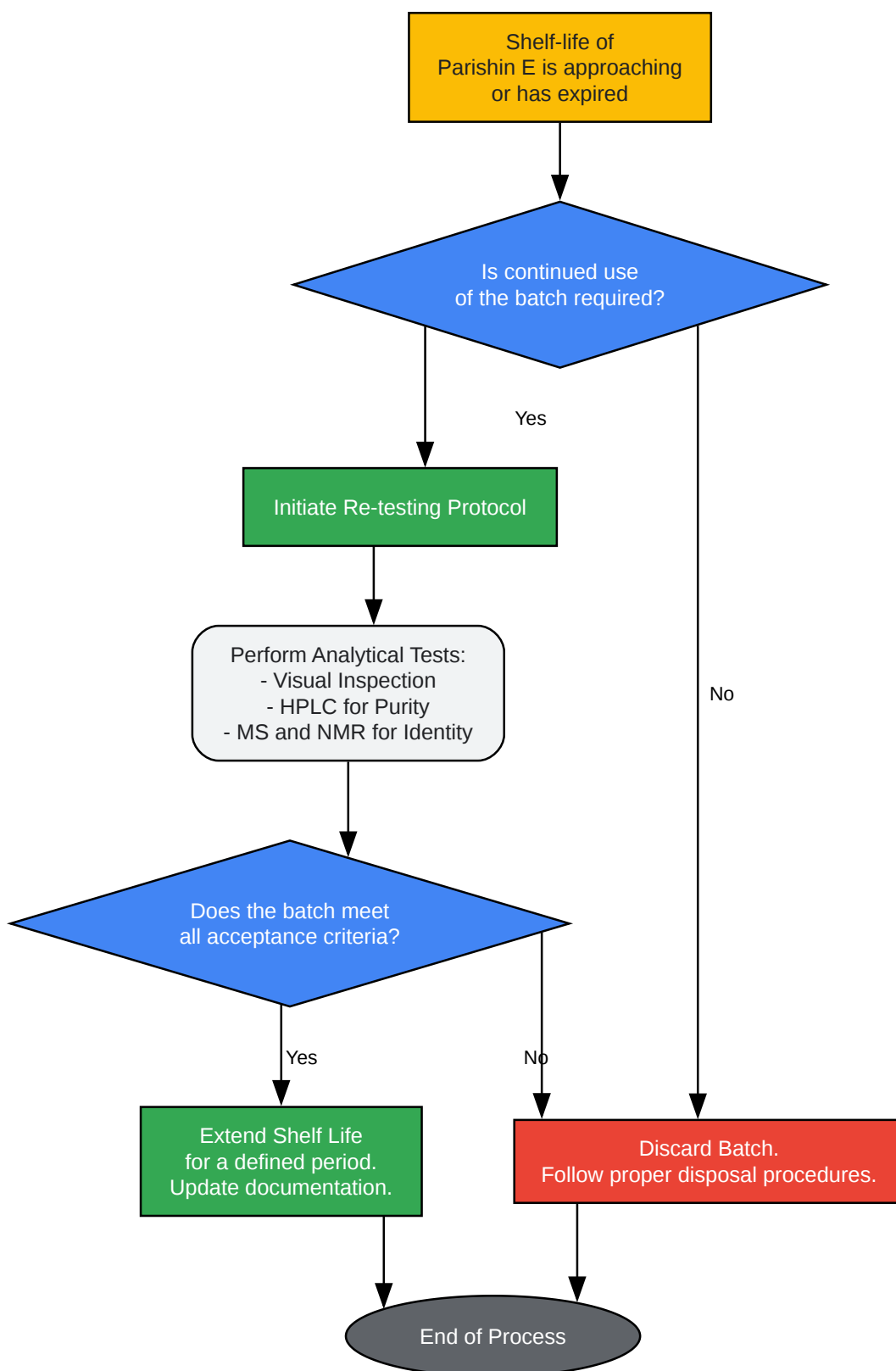
4. Acceptance Criteria:

- The re-tested batch of Parishin E must meet the pre-defined specifications for purity (e.g., $\geq 98\%$), identity, and physical appearance as stated in the Certificate of Analysis.
- The levels of any degradation products should not exceed the specified limits.

5. Decision:

- If the batch meets all acceptance criteria, the shelf life may be extended for a defined period.
- If the batch fails to meet any of the acceptance criteria, it should be discarded.

Logical Workflow for Re-testing



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Caption: Workflow for Parishin E re-testing decision-making.

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